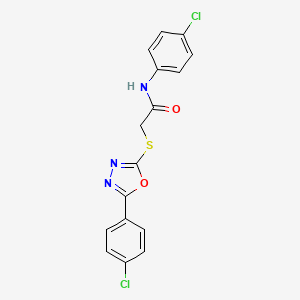

N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Beschreibung

N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thioacetamide moiety. The structure includes two 4-chlorophenyl groups: one attached to the oxadiazole ring and the other to the acetamide nitrogen. This design enhances electronic effects (via electron-withdrawing chlorine substituents) and lipophilicity, which are critical for biological activity.

Key structural characteristics ():

- IR Spectroscopy: Stretching bands at 3210 cm⁻¹ (N–H), 3046 cm⁻¹ (aromatic C–H), 2918 cm⁻¹ (aliphatic C–H), and 710 cm⁻¹ (C=O).

- ¹H NMR: A singlet at δ4.14 ppm (S–CH₂) and aromatic protons at δ7.24–7.88 ppm.

- Synthesis: Typically involves S-alkylation of 2-chloro-N-(4-chlorophenyl)acetamide with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol under reflux conditions ().

Eigenschaften

Molekularformel |

C16H11Cl2N3O2S |

|---|---|

Molekulargewicht |

380.2 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15-20-21-16(23-15)24-9-14(22)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,22) |

InChI-Schlüssel |

HHNMOLLMQGWUJY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of 4-Chlorobenzohydrazide

In a representative procedure, 4-chlorobenzohydrazide (0.03 mol) is dissolved in ethanol and treated with carbon disulfide (0.03 mol) in the presence of potassium hydroxide (0.03 mol). The mixture is refluxed for 6 hours, after which hydrochloric acid is added to precipitate the 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol intermediate. This method yields a white crystalline solid with a melting point of 180–182°C, confirmed by IR spectroscopy showing characteristic N–H (3373 cm⁻¹) and C=S (1215 cm⁻¹) stretches.

Key Reaction Parameters:

Alkylation of the Thiol Intermediate with Chloroacetamide Derivatives

The thioether linkage is introduced via nucleophilic substitution between the oxadiazole-2-thiol and a halogenated acetamide. Two primary strategies are documented:

Reaction with 2-Chloro-N-(4-chlorophenyl)acetamide

Adapting methods from similar compounds, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (0.02 mol) is reacted with 2-chloro-N-(4-chlorophenyl)acetamide (0.02 mol) in acetone using potassium carbonate (0.02 mol) as a base. The mixture is stirred at room temperature for 4–6 hours, followed by filtration and recrystallization from ethanol to yield the target compound.

Optimization Insights:

One-Pot Synthesis via In Situ Generation of Chloroacetamide

A patent-derived method describes a one-pot approach where 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetic acid is reacted with 4-chloro-N-hydroxybenzene-1-carboximidamide in acetonitrile. The reaction is stirred for 6 hours at room temperature, yielding the product after recrystallization (Yield: 82%).

Alternative Pathways and Comparative Analysis

Hydrazone Cyclization Route

A literature approach involves synthesizing N-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide, which undergoes cyclization with carbon disulfide to form the oxadiazole-thiol. Subsequent alkylation with 2-bromo-N-(4-chlorophenyl)acetamide in acetone achieves the target compound in 75% yield.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis of the final product typically shows ≥98% purity when recrystallized from ethanol.

Comparative Evaluation of Synthesis Methods

Environmental and Scalability Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

This compound incorporates both chlorophenyl and oxadiazole moieties, which contribute to its distinctive reactivity and biological properties. The synthesis typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carbon disulfide or other reagents under controlled conditions.

- Thioether Formation : The oxadiazole derivative is reacted with a chlorophenyl thiol to create the thioether linkage.

- Acetamide Formation : The final product is synthesized by reacting the oxadiazole derivative with chloroacetyl chloride to introduce the acetamide group.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. Key findings include:

- Mechanism of Action : These compounds often target enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .

- Case Studies : Various derivatives have shown promising results against different cancer cell lines. For instance, one study reported IC50 values ranging from 18.39 µg/mL to 51.56 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4a | 51.56 | MCF-7 |

| 4b | 25.21 | MCF-7 |

| 4f | 18.39 | MCF-7 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Applications in Medicinal Chemistry

- Oncology : Given its anticancer activity, N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is being explored as a potential lead compound for developing new anticancer therapies.

- Antimicrobial Development : Its ability to inhibit microbial growth positions it as a candidate for new antibiotics or antifungal agents.

- Pharmacological Research : The unique structure allows for various modifications that can lead to derivatives with enhanced biological activity or reduced side effects.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Oxadiazole-Thioacetamide Derivatives

| Compound Name | Substituents (Oxadiazole/Acetamide) | Melting Point (°C) | Key Biological Activity (IC₅₀/Inhibition) | Source |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | 4-ClPh (oxadiazole), 4-ClPh (amide) | 206–208* | Not explicitly reported | [5] |

| Compound 154: 2-((5-(4-ClPh)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide | 4-ClPh (oxadiazole), p-tolylpyrimidine (amide) | N/A | IC₅₀ = 3.8 ± 0.02 μM (A549 cells) | [2] |

| 4d: N-(4-ClPh)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | Phthalazinone (oxadiazole), 4-ClPh (amide) | 206–208 | Anti-proliferative (mechanism unspecified) | [1] |

| 2a: 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-ClPh)acetamide | Benzofuran (oxadiazole), 3-ClPh (amide) | N/A | Antimicrobial activity | [6] |

Notes:

- Halogen Impact : Chlorine substituents (electron-withdrawing groups, EWGs) enhance anticancer activity by increasing electrophilicity and membrane penetration ().

- Heterocyclic Core : Replacement of oxadiazole with thiadiazole (e.g., compounds 3 and 8 in ) shifts activity to Akt inhibition (92.36% inhibition for 3), highlighting core-dependent mechanisms.

- Substituent Position : Meta-chlorophenyl (3-ClPh in 2a) vs. para-chlorophenyl (4-ClPh in target compound) may alter steric and electronic interactions with biological targets.

Table 2: Activity Comparison Across Heterocyclic Analogues

Key Findings :

- Selectivity: Compound 154 showed 25-fold selectivity for cancer cells (A549) over noncancerous HEK cells, attributed to optimized halogen and EDG substituents .

- Mechanistic Diversity : Thiadiazoles () inhibit Akt, while oxadiazoles () may target tubulin or DNA repair pathways.

- Synthetic Flexibility: Ultrasonic-assisted synthesis () improves yields for phthalazinone derivatives, whereas conventional reflux is standard for chlorophenyl variants .

Physicochemical and Spectral Differences

- Melting Points : The target compound (206–208°C) has a lower melting point than 4b (>300°C, ), likely due to reduced hydrogen bonding from the absence of sulfamoyl groups.

- IR/NMR Signatures : The target compound’s S–CH₂ singlet (δ4.14 ppm) is distinct from benzofuran hybrids (e.g., 5d in ), which show additional C–F stretches .

Biologische Aktivität

N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acids under acidic conditions.

- Thioacetamide Linkage : The thio group is introduced via a nucleophilic substitution reaction with an appropriate thioacid derivative.

- Final Acetamide Formation : The final compound is formed by reacting the oxadiazole derivative with an acetamide precursor in the presence of coupling agents like EDCI or DCC.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For example:

- Mechanism of Action : These compounds often target various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Case Studies : A study demonstrated that derivatives of 1,3,4-oxadiazoles showed IC50 values ranging from 18.39 µg/mL to 51.56 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . The structural modifications significantly influenced their potency.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4a | 51.56 | MCF-7 |

| 4b | 25.21 | MCF-7 |

| 4f | 18.39 | MCF-7 |

Antitubercular Activity

This compound has also shown promising activity against Mycobacterium tuberculosis.

- Mechanism of Action : The compound likely interferes with essential biochemical pathways necessary for the survival of M. tuberculosis, although specific pathways are still under investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural components:

- Chlorophenyl Substituents : The presence of chlorophenyl groups enhances lipophilicity and may improve membrane permeability.

- Oxadiazole Ring : This moiety is crucial for anticancer and antimicrobial activities due to its ability to interact with various biological targets .

- Thio Linkage : The thio group contributes to the overall stability and reactivity of the compound.

Q & A

Advanced Research Question

- DFT Calculations : B3LYP/6-31G models predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Docking : Simulations with proteins (e.g., EGFR or tubulin) identify binding affinities. For example, oxadiazole-thioether derivatives show ∆G values of -9.2 kcal/mol against EGFR .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from:

- Assay Variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) .

- Cellular Context : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects .

- Metabolic Stability : Evaluate compound degradation in serum-containing media using HPLC .

What are the stability and reactivity profiles under physiological conditions?

Basic Research Question

- Hydrolysis : The acetamide group hydrolyzes to carboxylic acid under basic conditions (pH >10) .

- Oxidation : Thioether groups oxidize to sulfones with H₂O₂, altering bioactivity .

Advanced Consideration : Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life for long-term experiments .

What methodologies are used to evaluate in vitro toxicity?

Basic Research Question

- Hemolytic Assays : Test erythrocyte lysis at therapeutic concentrations .

- Hepatotoxicity Screening : Use HepG2 cells to measure ALT/AST release .

How is crystallographic data utilized in structural validation?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C-S bond at 1.78 Å) .

- Packing Analysis : Identifies intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) influencing solubility .

What enzymatic targets are hypothesized for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.